molecular formula C16H12Br2O2 B113935 1,4-Bis(4-bromophenyl)-1,4-butanedione CAS No. 2461-83-8

1,4-Bis(4-bromophenyl)-1,4-butanedione

Cat. No. B113935
CAS RN: 2461-83-8
M. Wt: 396.07 g/mol
InChI Key: VOJRFGKKQMVGPH-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-1,4-butanedione is a chemical compound that is structurally characterized by the presence of two 4-bromophenyl groups attached to a 1,4-butanedione moiety. The compound is related to various other derivatives that have been studied for their crystal structures and reactivity, such as 1,4-bis(p-bromophenoxy)butane , 1,4-bis(iododiphenyltin)butane , and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione . These studies provide insights into the molecular structure and potential applications of such compounds in materials science and coordination chemistry.

Synthesis Analysis

The synthesis of 1,4-bis(

Scientific Research Applications

Synthesis and Material Science

  • 1,4-Bis(4-bromophenyl)-1,4-butanedione was employed in synthesizing 1,4-bis(acylsilanes) via substitution reactions. These compounds are significant due to their potential applications in material science and organic chemistry (Saleur, Bouillon, & Portella, 2000).
  • The compound was utilized in the synthesis of photosensitizers for dental resin composites, hinting at its application in dental materials and possibly in photodynamic therapy (Sun & Chae, 2000).
  • It was used as a building block in creating bis-phosphonium salts with potential applications in catalysis and materials chemistry (Khasiyatullina et al., 2011).

Luminescent Properties and Polymer Science

  • The compound's derivatives were analyzed for their luminescent properties, especially in the context of terbium(III) and europium(III) complexes. This research is crucial for advancements in optical materials and sensors (Gou, Wang, Yang, & Lan, 2014).
  • In polymer science, it contributed to the synthesis of high-Tg functional aromatic polymers, indicating its role in creating materials with specific thermal and mechanical properties (Hernández-Cruz et al., 2015).

Chemical Synthesis and Characterization

  • The compound was involved in the synthesis of novel bis(2-[1,8]naphthyridinyl) bridging ligands. These ligands are pivotal in coordination chemistry and could be used in creating complex molecular architectures (Fernández-Mato et al., 2008).
  • Its role in the synthesis of functionalized carbon nanohoops suggests applications in nanotechnology and materials science, underlining its versatility in organic synthesis (Huang et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, Bis(4-bromophenyl)acetylene, suggests that it should be handled with care. It advises against its use for medicinal or household purposes .

properties

IUPAC Name

1,4-bis(4-bromophenyl)butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRFGKKQMVGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276973
Record name 1,4-Bis(4-bromophenyl)-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-bromophenyl)-1,4-butanedione

CAS RN

2461-83-8
Record name NSC222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(4-bromophenyl)-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of zinc(II) chloride (19.62 g, 144 mmol) in benzene (108 mL) were added diethylamine (11.16 mL, 108 mmol) and 2-methylpropan-2-ol (10.32 mL, 108 mmol) and the mixture was stirred at room temperature for 2 hours. 2-Bromo-1-(4-bromophenyl)ethanone (20.0 g, (72 mmol) and 1-(4-bromophenyl)ethanone (21.48 g, 108 mmol) were added in one portion, and the mixture was stirred overnight (18 hours). The reaction mixture was quenched with 5% H2SO4 (500 mL) and stirred vigorously to induce precipitation of the product, which was collected by vacuum filtration and washed with benzene, water, methanol, and then dichloromethane, successively. The product was dried under vacuum to give the title compound as a white solid (11.15 g, 39.1% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
11.16 mL
Type
reactant
Reaction Step Two
Quantity
10.32 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Two
Quantity
19.62 g
Type
catalyst
Reaction Step Two
Yield
39.1%

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